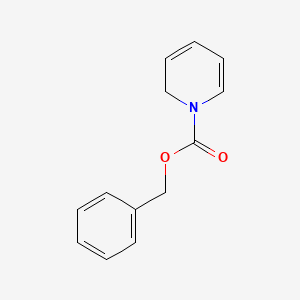

Benzyl pyridine-1(2H)-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl 2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c15-13(14-9-5-2-6-10-14)16-11-12-7-3-1-4-8-12/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQNJWNSQFKPEND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC=CN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10450916 | |

| Record name | Benzyl pyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79328-85-1 | |

| Record name | Benzyl pyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of Benzyl Pyridine-1(2H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

October 2025

Abstract

This technical guide provides a comprehensive analysis of the basic properties of benzyl pyridine-1(2H)-carboxylate, a heterocyclic compound of interest in synthetic chemistry and drug development. A critical examination of its structure reveals that, contrary to the apparent basicity of its parent pyridine ring, the compound is exceptionally non-basic. This is attributed to the delocalization of the nitrogen lone pair into the adjacent carbonyl group of the benzyl carboxylate moiety. This document presents quantitative data on its predicted basicity, explores the underlying electronic factors, and provides a detailed experimental protocol for the empirical determination of its acid dissociation constant (pKa). The content is intended to furnish researchers with the foundational knowledge required to effectively utilize this molecule in further research and development.

Introduction: Understanding Basicity in N-Heterocycles

Nitrogen-containing heterocycles are fundamental scaffolds in a vast majority of pharmaceuticals.[1] Their basicity, quantified by the acid dissociation constant (pKa) of the conjugate acid, is a pivotal physicochemical parameter that governs their absorption, distribution, metabolism, and excretion (ADMET) properties.[1] this compound, also known as N-benzyloxycarbonyl-1,2-dihydropyridine, is a derivative of pyridine. While the pyridine nitrogen is moderately basic due to its lone pair of electrons residing in an sp² hybrid orbital, acylation of this nitrogen dramatically alters its electronic properties.[2] This guide elucidates the specific basic properties of this compound, providing a crucial reference for its application in synthetic and medicinal chemistry.

Core Physicochemical Properties and Basicity

This delocalization effectively diminishes the electron density on the nitrogen atom, rendering it significantly less nucleophilic and, consequently, extremely weakly basic. In strongly acidic conditions, protonation, if it occurs, is more likely to happen at the carbonyl oxygen, as the resulting cation is resonance-stabilized. This behavior is characteristic of amides and carbamates, which are generally considered neutral or very weak bases.[2]

Caption: Figure 1. Resonance delocalization drastically reduces nitrogen basicity.

Quantitative Basicity Data

Direct experimental measurement of the basicity of this compound is not widely reported in the literature, likely due to its extremely low basicity. However, computational predictions provide a valuable estimate. For context, this is compared with the well-established experimental pKa of pyridine.

| Compound | pKa (Conjugate Acid) | Data Type | Reference |

| This compound | -0.96 ± 0.20 | Predicted | [3] |

| Pyridine | 5.23 | Experimental | [4] |

Table 1: Comparison of Basicity

Experimental Determination of Basicity

While challenging, the pKa of a very weak base can be determined experimentally. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for this purpose, as it can detect subtle electronic changes upon protonation, even in highly acidic media.[5]

Detailed Protocol: pKa Determination by ¹H NMR Spectroscopy

This protocol is adapted from established methods for determining dissociation constants for heterocyclic bases.[5][6]

Objective: To determine the pKa of this compound by monitoring the chemical shift of its protons as a function of solution acidity.

Materials:

-

This compound

-

Deuterium oxide (D₂O)

-

Deuterated hydrochloric acid (DCl) solution (e.g., 1 M)

-

Sodium deuteroxide (NaOD) solution (e.g., 1 M)

-

NMR tubes

-

pH meter calibrated for D₂O (or applying a correction factor)

-

NMR spectrometer (≥400 MHz recommended)

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 10-20 mM) in D₂O. If solubility is an issue, a co-solvent like deuterated methanol or DMSO may be used, but this will affect the absolute pKa value.

-

Initial Spectrum: Transfer an aliquot of the stock solution to an NMR tube and acquire a baseline ¹H NMR spectrum.

-

Titration: Create a series of samples with varying acidity. For each sample, add small, precise volumes of the DCl stock solution to an aliquot of the compound's stock solution. After each addition, measure the pD (the equivalent of pH in D₂O) and acquire a ¹H NMR spectrum. This should be repeated to cover a wide range of acidity, particularly focusing on the range where the chemical shifts are expected to change. Given the predicted negative pKa, this will require strongly acidic conditions.

-

Data Acquisition: Record the ¹H NMR spectrum for each sample. Ensure consistent acquisition parameters (temperature, number of scans) for all samples.

-

Data Analysis:

-

Identify one or more protons on the dihydropyridine ring whose chemical shifts (δ) change significantly with pD.

-

Plot the observed chemical shift (δ_obs) of a chosen proton against the measured pD.

-

The resulting data should fit a sigmoidal curve. The pKa is the pD value at the inflection point of this curve.

-

The data can be fitted to the following equation: δ_obs = (δ_B + δ_BH⁺ * 10^(pKa - pD)) / (1 + 10^(pKa - pD)) where δ_B is the chemical shift of the unprotonated base and δ_BH⁺ is the chemical shift of the protonated conjugate acid.

-

Caption: Figure 2. Experimental workflow for pKa determination via NMR.

Synthesis and Logical Relationships

This compound is typically synthesized via the reaction of pyridine with benzyl chloroformate. This reaction exemplifies the nucleophilic character of the pyridine nitrogen, which attacks the electrophilic carbonyl carbon of the chloroformate.

Caption: Figure 3. Common synthetic route to the target compound.

Conclusion

This compound possesses negligible basicity, a fundamental property dictated by the incorporation of its nitrogen atom into a carbamate functional group. The predicted pKa of its conjugate acid is approximately -0.96, placing it in the realm of very strong acids and confirming the non-basic nature of the parent molecule. This characteristic is a direct result of resonance delocalization of the nitrogen's lone pair electrons. For drug development professionals and synthetic chemists, this understanding is critical. It implies that under physiological conditions (pH ~7.4), the molecule will exist exclusively in its neutral, unprotonated form, influencing its solubility, membrane permeability, and potential intermolecular interactions. The provided protocols and diagrams serve as a robust resource for the empirical study and contextual understanding of this and structurally related compounds.

References

- 1. Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound | 79328-85-1 [amp.chemicalbook.com]

- 4. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 5. datapdf.com [datapdf.com]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Benzyl 2H-pyridine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl 2H-pyridine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details its chemical structure, physicochemical properties, a plausible synthetic route, and the general biological significance of the dihydropyridine scaffold.

Chemical Structure and Properties

Benzyl 2H-pyridine-1-carboxylate, also known as N-benzyloxycarbonyl-1,2-dihydropyridine, is a derivative of pyridine. The central feature of this molecule is the dihydropyridine ring, which is a partially saturated version of the aromatic pyridine ring. The nitrogen atom of this ring is protected with a benzyloxycarbonyl (Cbz) group.

Below is a 2D representation of the chemical structure of Benzyl 2H-pyridine-1-carboxylate.

Caption: 2D Chemical Structure of Benzyl 2H-pyridine-1-carboxylate.

Physicochemical Data

A summary of the key physicochemical properties for Benzyl 2H-pyridine-1-carboxylate is presented in the table below.

| Property | Value | Reference |

| CAS Number | 79328-85-1 | [1][2] |

| Molecular Formula | C13H13NO2 | [1] |

| Molecular Weight | 215.25 g/mol | [1] |

| Synonyms | N-benzyloxycarbonyl-1,2-dihydropyridine, 1-benzyloxycarbonyl-1,2-dihydropyridine, 1-carbobenzyloxy-1,2-dihydropyridine | [2] |

Spectral Data (Predicted)

| Spectroscopy | Predicted Chemical Shifts / Frequencies |

| ¹H NMR | * 7.2-7.4 ppm: Multiplet, aromatic protons of the benzyl group. |

| * 5.1-5.3 ppm: Singlet, methylene protons (-CH2-) of the benzyl group. | |

| * 4.5-6.5 ppm: Signals corresponding to the protons on the dihydropyridine ring. | |

| ¹³C NMR | * ~153 ppm: Carbonyl carbon of the carbamate. |

| * 127-136 ppm: Aromatic carbons of the benzyl group. | |

| * ~67 ppm: Methylene carbon (-CH2-) of the benzyl group. | |

| * ~100-125 ppm: Sp2 hybridized carbons of the dihydropyridine ring. | |

| * ~20-40 ppm: Sp3 hybridized carbons of the dihydropyridine ring. | |

| IR Spectroscopy | * ~1700-1720 cm⁻¹: Strong absorption from the C=O stretch of the carbamate. |

| * ~1600-1650 cm⁻¹: C=C stretching vibrations of the dihydropyridine ring and aromatic ring. | |

| * ~3000-3100 cm⁻¹: Aromatic C-H stretching. | |

| * ~2850-2950 cm⁻¹: Aliphatic C-H stretching. |

Experimental Protocols

A detailed experimental protocol for the synthesis of Benzyl 2H-pyridine-1-carboxylate is not explicitly available. However, a plausible synthetic route can be adapted from the synthesis of structurally related N-alkoxycarbonyl-1,2-dihydropyridines. The following protocol is a proposed method based on the reaction of pyridine with benzyl chloroformate in the presence of a reducing agent.

Synthesis of Benzyl 2H-pyridine-1-carboxylate

Materials:

-

Pyridine

-

Benzyl chloroformate

-

Sodium borohydride

-

Anhydrous tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a solution of pyridine (1.0 equivalent) in anhydrous THF at -78 °C under an inert atmosphere, add benzyl chloroformate (1.1 equivalents) dropwise.

-

Stir the reaction mixture at -78 °C for 30 minutes.

-

Add a solution of sodium borohydride (1.5 equivalents) in a suitable solvent (e.g., THF or a co-solvent system) to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure Benzyl 2H-pyridine-1-carboxylate.

Characterization:

The structure and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Signaling Pathways

Specific biological activities and associated signaling pathways for Benzyl 2H-pyridine-1-carboxylate have not been extensively reported. However, the dihydropyridine scaffold is a well-known pharmacophore present in a variety of biologically active molecules.[3][4][5]

General Activities of Dihydropyridine Derivatives:

-

Antimicrobial and Antifungal Activity: Various dihydropyridine derivatives have demonstrated efficacy against a range of bacteria and fungi.[3][4]

-

Anticancer Properties: Some compounds containing the dihydropyridine nucleus have shown cytotoxic effects against cancer cell lines and inhibitory activity against tumor growth.[3]

-

Calcium Channel Modulation: The 1,4-dihydropyridine class of compounds are well-established L-type calcium channel blockers used in the treatment of hypertension.[5]

The biological activities of Benzyl 2H-pyridine-1-carboxylate would need to be determined through specific in vitro and in vivo studies. A general workflow for such an investigation is outlined below.

Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of Benzyl 2H-pyridine-1-carboxylate.

Conclusion

Benzyl 2H-pyridine-1-carboxylate is a heterocyclic molecule with potential for further investigation in the fields of medicinal chemistry and drug discovery. While specific biological data for this compound is limited, the broader class of dihydropyridines exhibits a wide range of pharmacological activities. The synthetic protocol and characterization data provided in this guide serve as a foundation for researchers to synthesize and explore the therapeutic potential of this and related compounds. Further studies are warranted to elucidate its specific biological targets and mechanisms of action.

References

- 1. echemi.com [echemi.com]

- 2. echemi.com [echemi.com]

- 3. Biological activity of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Facile One-Pot Synthesis and Anti-Microbial Activity of Novel 1,4-Dihydropyridine Derivatives in Aqueous Micellar Solution under Microwave Irradiation [mdpi.com]

An In-depth Technical Guide to Benzyl pyridine-1(2H)-carboxylate (CAS: 79328-85-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzyl pyridine-1(2H)-carboxylate, CAS number 79328-85-1, a heterocyclic compound of interest in synthetic organic chemistry. The document details its chemical and physical properties, provides a plausible experimental protocol for its synthesis, and discusses its reactivity and potential applications as a synthetic intermediate. While specific biological activity for this compound is not extensively documented, the guide explores the pharmacological relevance of the broader class of dihydropyridine derivatives. Safety and handling protocols are also summarized. This guide is intended to be a valuable resource for researchers utilizing or investigating this compound and its structural analogs.

Chemical and Physical Properties

This compound, also known by its synonyms 1-Cbz-1,2-dihydropyridine and N-benzyloxycarbonyl-1,2-dihydropyridine, is a derivative of pyridine.[1][2] Its core structure consists of a dihydropyridine ring N-acylated with a benzyloxycarbonyl group. The physicochemical properties of this compound are summarized in the table below. Note that some of these values are predicted through computational models.

| Property | Value | Source |

| CAS Number | 79328-85-1 | [1][2] |

| Molecular Formula | C₁₃H₁₃NO₂ | [1][2] |

| Molecular Weight | 215.25 g/mol | [1] |

| Appearance | Not specified (likely an oil or low-melting solid) | - |

| Boiling Point (Predicted) | 357.5 ± 35.0 °C | [1] |

| Density (Predicted) | 1.179 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | -0.96 ± 0.20 | [1] |

| XLogP3 | 2.4 | [2] |

| Topological Polar Surface Area | 29.5 Ų | [2] |

| Storage Temperature | 2-8°C | [1] |

Synthesis and Characterization

Synthesis Pathway

The synthesis of N-acyl-1,2-dihydropyridines is a well-established process in organic chemistry. A common and effective method involves the reduction of pyridine in the presence of an acylating agent. For this compound, this is achieved by the reaction of pyridine with sodium borohydride and benzyl chloroformate. This reaction yields a mixture of 1,2- and 1,4-dihydropyridine isomers.[3] Performing the reaction at low temperatures, such as -70°C in methanol, has been shown to greatly favor the formation of the 1,2-dihydropyridine isomer.[3]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general method for the synthesis of N-acyl-1,2-dihydropyridines.[3]

Materials:

-

Pyridine

-

Benzyl chloroformate

-

Sodium borohydride (NaBH₄)

-

Anhydrous Methanol (MeOH)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve pyridine (1.0 equivalent) in anhydrous methanol.

-

Cool the solution to -70°C using a dry ice/acetone bath.

-

Slowly add sodium borohydride (1.1 equivalents) to the stirred solution, maintaining the temperature at -70°C.

-

After the addition of NaBH₄ is complete, add benzyl chloroformate (1.0 equivalent) dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature does not rise above -65°C.

-

Stir the reaction mixture at -70°C for an additional 2-3 hours.

-

Allow the reaction to slowly warm to room temperature and then quench by the careful addition of water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the remaining aqueous residue between diethyl ether and a saturated NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer twice more with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Characterization

Predicted ¹H and ¹³C NMR Data:

| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 7.2 - 7.4 | m | 5H | Phenyl group of benzyl |

| Olefinic Proton | ~6.5 - 6.8 | m | 1H | H-6 |

| Olefinic Proton | ~5.8 - 6.1 | m | 1H | H-3 |

| Methylene Protons | ~5.2 | s | 2H | -CH₂- of benzyl |

| Olefinic Proton | ~4.8 - 5.1 | m | 1H | H-4 |

| Olefinic Proton | ~4.4 - 4.7 | m | 1H | H-5 |

| Methylene Protons | ~3.3 - 3.6 | m | 2H | H-2 |

| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment |

| Carbonyl Carbon | ~168-172 | C=O |

| Aromatic Carbons | ~136-138 | Quaternary C of phenyl |

| Aromatic Carbons | ~127-129 | CH of phenyl |

| Olefinic Carbon | ~125-130 | C-6 |

| Olefinic Carbon | ~120-125 | C-4 |

| Olefinic Carbon | ~100-105 | C-5 |

| Olefinic Carbon | ~95-100 | C-3 |

| Methylene Carbon | ~65-70 | -CH₂- of benzyl |

| Methylene Carbon | ~40-45 | C-2 |

Expected IR Data:

-

~1700-1720 cm⁻¹: Strong C=O stretch (carbamate)

-

~1600-1680 cm⁻¹: C=C stretches (dihydropyridine ring)

-

~3000-3100 cm⁻¹: Aromatic C-H stretches

-

~2850-3000 cm⁻¹: Aliphatic C-H stretches

Chemical Reactivity and Potential Applications

Reactivity Profile

N-acyl-1,2-dihydropyridines are versatile intermediates in organic synthesis due to the reactivity of the dihydropyridine ring.[4] The electron-rich double bonds make them suitable dienes in Diels-Alder (4+2) cycloaddition reactions , allowing for the construction of complex bicyclic nitrogen-containing scaffolds. The carbamate functionality can also be cleaved under various conditions to deprotect the nitrogen, providing access to the corresponding dihydropyridine or, after oxidation, the pyridine. Acyl-1,4-dihydropyridines are known to serve as sources of acyl radicals under mild conditions, suggesting that the 1,2-isomer may also exhibit interesting radical chemistry.

Potential Applications

-

Synthetic Intermediate: The primary application of this compound is as a precursor in the synthesis of more complex molecules, particularly piperidine and pyridine derivatives which are prevalent in pharmaceuticals.

-

Potential Biological Activity: While no specific biological activity has been reported for this compound, the dihydropyridine core is a well-known pharmacophore. For instance, the Hantzsch dihydropyridine synthesis is a classic method for preparing compounds that act as calcium channel blockers. Furthermore, other benzyl-substituted pyridine derivatives have been investigated for a range of biological activities, including anti-trypanosomatid, antimitotic, and antimicrobial effects. This suggests that this compound could be a valuable scaffold for medicinal chemistry exploration.

Safety and Handling

A safety data sheet (SDS) for this compound provides the following information.[1] It is crucial to handle this chemical in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE).

| Safety Aspect | Recommendation |

| Personal Protective Equipment | Safety goggles with side-shields, chemical-resistant gloves, and a lab coat. Wear fire/flame resistant clothing. |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. |

| Ingestion | Do not induce vomiting. Seek immediate medical attention. |

| Fire-fighting Measures | Use dry chemical, carbon dioxide, or alcohol-resistant foam. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area between 2-8°C. |

| Accidental Release | Avoid dust formation. Use personal protective equipment. Remove all sources of ignition. Collect the material and place it in a suitable, closed container for disposal. |

Visualizations

The following diagrams illustrate the synthesis workflow and the logical relationships of the topics covered in this guide.

Caption: Synthesis workflow for this compound.

Caption: Logical relationships within this technical guide.

References

- 1. Spectral characterization and crystal structure of 2-benzoylpyridine nicotinoyl hydrazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, spectral characterization and crystal structure of copper(II) complexes of 2-benzoylpyridine-N(4)-phenylsemicarbazone [dyuthi.cusat.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and characterization of heteroleptic rare earth double-decker complexes involving tetradiazepinoporphyrazine and phthalocyanine macrocycles - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Molecular weight and formula of Benzyl pyridine-1(2H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl pyridine-1(2H)-carboxylate, a heterocyclic compound of interest in synthetic and medicinal chemistry. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and its potential applications as a versatile chemical intermediate.

Core Compound Data

This compound, also known by its synonym 1-Cbz-1,2-dihydropyridine, is a derivative of pyridine.[1] The structural and chemical data for this compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 79328-85-1 | [1] |

| Molecular Formula | C₁₃H₁₃NO₂ | [1] |

| Molecular Weight | 215.25 g/mol | [1] |

| Synonyms | 1-Cbz-1,2-dihydropyridine, 1(2H)-Pyridinecarboxylic acid, phenylmethyl ester |

Chemical Synthesis

The synthesis of N-substituted 1,2-dihydropyridines is a common objective in organic synthesis due to their utility as precursors to valuable piperidine and pyridine derivatives.[2] A widely employed method for the preparation of N-alkoxycarbonyl-1,2-dihydropyridines is the reduction of pyridine in the presence of a suitable chloroformate. This approach, often referred to as a modified Fowler Reduction, provides a direct route to the title compound.[3]

This protocol is based on the general method for the synthesis of N-substituted 1,2-dihydropyridines by the reduction of pyridine with sodium borohydride in the presence of benzyl chloroformate.

Materials:

-

Pyridine

-

Sodium borohydride (NaBH₄)

-

Benzyl chloroformate (Cbz-Cl)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve pyridine (1.0 equivalent) in anhydrous THF.

-

Cool the solution to -70 °C using a dry ice/acetone bath.

-

In a separate flask, prepare a solution of benzyl chloroformate (1.1 equivalents) in anhydrous THF.

-

Slowly add the benzyl chloroformate solution to the cooled pyridine solution.

-

In another flask, prepare a solution of sodium borohydride (1.5 equivalents) in methanol.

-

Add the sodium borohydride solution dropwise to the reaction mixture, maintaining the temperature at -70 °C.

-

After the addition is complete, allow the reaction to stir at -70 °C for 2-3 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

References

Technical Guide on the Physical Properties of N-benzyloxycarbonyl-1,2-dihydropyridine and Related Compounds

Disclaimer: This technical guide addresses the physical properties of N-benzyloxycarbonyl-1,2-dihydropyridine. However, a comprehensive search of publicly available scientific literature and chemical databases reveals a lack of detailed experimental data for this specific compound. Therefore, this guide presents available information on closely related and structurally similar compounds to provide a foundational understanding. The primary surrogates discussed are N-benzyloxycarbonyl-1,2,3,4-tetrahydropyridine and various N-benzyl-dihydropyridine derivatives.

Introduction to Dihydropyridines

Dihydropyridines are a class of organic compounds derived from pyridine through the addition of two hydrogen atoms. Among the possible isomers, 1,2- and 1,4-dihydropyridines are the most studied.[1][2] These moieties are core structures in a variety of biologically active molecules and are pivotal in pharmaceutical research.[3] The N-benzyloxycarbonyl (Cbz or Z) group is a common amine protecting group in organic synthesis, and its presence can significantly influence the physical and chemical properties of the dihydropyridine ring.

Physicochemical Properties

Computed Properties for N-benzyloxycarbonyl-1,2-dihydropyridine

Computational models provide estimated physical properties for N-benzyloxycarbonyl-1,2-dihydropyridine (also known as Benzyl pyridine-1(2H)-carboxylate).[4]

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃NO₂ | [4] |

| Molecular Weight | 215.25 g/mol | [4] |

| Exact Mass | 215.094628657 u | [4] |

| XLogP3 | 2.4 | [4] |

| Topological Polar Surface Area | 29.5 Ų | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 3 | [4] |

| Complexity | 290 | [4] |

Experimental Properties of Structurally Related Compounds

For comparative purposes, the table below summarizes the experimental physical properties of N-benzyloxycarbonyl-1,2,3,4-tetrahydropyridine, a more saturated analog.

| Property | Value | Compound | Source |

| Molecular Formula | C₁₃H₁₅NO₂ | N-benzyloxycarbonyl-1,2,3,4-tetrahydropyridine | [5] |

| Molecular Weight | 217.26 g/mol | N-benzyloxycarbonyl-1,2,3,4-tetrahydropyridine | [5] |

| Appearance | Colorless to light yellow liquid | N-benzyloxycarbonyl-1,2,3,4-tetrahydropyridine | [6] |

| Purity | 95% | N-benzyloxycarbonyl-1,2,3,4-tetrahydropyridine | [6] |

| Storage Temperature | 2-8°C | N-benzyloxycarbonyl-1,2,3,4-tetrahydropyridine | [7] |

Synthesis and Characterization

A definitive experimental protocol for the synthesis of N-benzyloxycarbonyl-1,2-dihydropyridine is not detailed in the surveyed literature. However, a general synthetic strategy for chiral 1,2-dihydropyridines involves a modular organocatalytic Mannich/Wittig/cycloisomerization sequence.[3] This approach can be conceptually adapted for the synthesis of the target compound.

General Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway for 1,2-dihydropyridines, adapted from related syntheses.

Caption: A conceptual multi-step synthesis of 1,2-dihydropyridines.

Experimental Protocol for a Related Compound: Synthesis of Benzyl 5,6-dihydropyridine-1(2H)-carboxylate

The following protocol describes the synthesis of a tetrahydropyridine analog, which involves similar reagents.[7]

Materials:

-

1,2,5,6-tetrahydropyridine

-

Sodium carbonate

-

Water

-

Benzyl chloroformate

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated saline solution

Procedure:

-

A solution of 1,2,5,6-tetrahydropyridine (1 eq.), sodium carbonate (1.5 eq.), and water (45 eq.) is prepared and cooled in an ice-water bath.

-

Benzyl chloroformate (1.1 eq.) is added dropwise over 1 hour.

-

The reaction mixture is maintained at 5°C for 2 hours.

-

The mixture is then allowed to warm to room temperature and stirred for an additional 16 hours.

-

Upon completion, the reaction is diluted with a saturated saline solution.

-

The product is extracted with ethyl acetate.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield a crude oily product.

-

The crude product is purified by flash column chromatography (elution gradient: 10% ethyl acetate/hexane to 100% ethyl acetate) to afford the final product as a colorless oil.[7]

Spectroscopic Data of Related Dihydropyridines

Due to the absence of specific spectral data for N-benzyloxycarbonyl-1,2-dihydropyridine, this section provides characteristic spectral features of related dihydropyridine compounds to serve as a reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: In 1,4-dihydropyridine derivatives, the NH proton typically appears as a singlet between δ 8.76 and 9.19 ppm in DMSO-d₆, or between δ 6.55 and 7.97 ppm in CDCl₃.[8] The H4 proton also characteristically appears as a singlet around δ 4.75-5.02 ppm.[8] Methyl groups at the C2 and C6 positions of the dihydropyridine ring generally resonate as a singlet around δ 2.2 ppm.[8]

¹³C NMR: SpectraBase provides predicted ¹³C NMR chemical shifts for the parent 1,2-dihydropyridine.[9] These can serve as a baseline for estimating the shifts in substituted analogs, though significant deviations are expected with the addition of the N-benzyloxycarbonyl group.

Infrared (IR) Spectroscopy

For related 1,4-dihydropyridine structures, characteristic IR absorption bands include N-H stretching around 3339 cm⁻¹, C-H stretching of methyl groups around 2979 cm⁻¹, and C=O stretching of ester groups around 1693 cm⁻¹.[10] The presence of the benzyloxycarbonyl group in the target molecule would introduce a strong carbonyl absorption, likely in the range of 1700-1720 cm⁻¹.

Mass Spectrometry (MS)

For the related N-benzyloxycarbonyl-1,2,3,4-tetrahydropyridine, an EIMS (m/z) of 218.10 for [M+H]⁺ has been reported, corresponding to the molecular formula C₁₃H₁₅NO₂.[7] This provides a reference for the expected molecular ion peak for the dihydropyridine analog.

Stability and Storage

Information on the stability of N-benzyloxycarbonyl-1,2-dihydropyridine is not available. However, 1,4-dihydropyridine derivatives are known to be sensitive to light.[11] The dominant reaction of dihydropyridines is their ease of oxidation to form the corresponding pyridine or pyridinium cation.[1] For the related N-benzyloxycarbonyl-1,2,3,4-tetrahydropyridine, storage at 2-8°C is recommended.[7] It is prudent to store N-benzyloxycarbonyl-1,2-dihydropyridine under similar conditions, protected from light and air, to minimize degradation.

Conclusion

While a complete set of experimental physical properties for N-benzyloxycarbonyl-1,2-dihydropyridine is not currently documented in accessible literature, this guide provides a summary of computed data and experimental findings for closely related compounds. The provided synthetic strategies and spectral data for analogous structures offer a valuable starting point for researchers and drug development professionals working with this class of molecules. Further experimental characterization of N-benzyloxycarbonyl-1,2-dihydropyridine is warranted to fill the existing data gap.

References

- 1. 1,4-Dihydropyridine - Wikipedia [en.wikipedia.org]

- 2. Dihydropyridines | C5H7N | CID 407038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Modular synthesis of chiral 1,2-dihydropyridines via Mannich/Wittig/cycloisomerization sequence that internally reuses waste - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. N-(BENZYLOXYCARBONYL)-1,2,3,4-TETRAHYDROPYRIDINE | 68471-58-9 [m.chemicalbook.com]

- 6. cymitquimica.com [cymitquimica.com]

- 7. N-CBZ-1,2,3,6-TETRAHYDROPYRIDINE | 66207-23-6 [chemicalbook.com]

- 8. scielo.br [scielo.br]

- 9. spectrabase.com [spectrabase.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Underlying Reaction Mechanism for Dihydropyridine Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms underlying the formation of dihydropyridines, a critical scaffold in medicinal chemistry. Focusing primarily on the seminal Hantzsch synthesis, this document delves into the mechanistic pathways, presents quantitative data on reaction efficiencies under various conditions, and offers detailed experimental protocols for key synthetic methodologies.

Introduction to Dihydropyridines

1,4-Dihydropyridines (DHPs) are a class of heterocyclic organic compounds that form the backbone of numerous therapeutic agents, most notably as L-type calcium channel blockers for the treatment of cardiovascular diseases such as hypertension and angina.[1] The pharmacological activity of DHP-based drugs like nifedipine, amlodipine, and felodipine is intrinsically linked to their molecular structure, making a thorough understanding of their synthesis crucial for drug discovery and development.[2][3] The Hantzsch dihydropyridine synthesis, first reported in 1881, remains the most fundamental and widely utilized method for constructing this key heterocyclic ring system.[3]

The Hantzsch Dihydropyridine Synthesis: A Mechanistic Deep Dive

The classical Hantzsch synthesis is a one-pot multicomponent reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia or ammonium acetate.[3] While seemingly straightforward, the reaction proceeds through a network of competing and sequential steps. At least five significant pathways have been proposed, with the predominant route often dictated by the specific reactants and reaction conditions.[3] Spectroscopic studies, including 13C and 15N NMR, have been instrumental in elucidating the intermediacy of key species, shaping our current understanding of the mechanism.[3][4]

Two primary mechanistic pathways are widely accepted to converge towards the final dihydropyridine product: the Knoevenagel pathway and the enamine pathway.

The Knoevenagel Pathway

This pathway commences with the Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester. This acid- or base-catalyzed reaction forms an α,β-unsaturated carbonyl compound, often referred to as the Knoevenagel adduct. Concurrently, the second equivalent of the β-ketoester reacts with ammonia to form a vinylogous amide, or enamine. The crucial C-C bond formation then occurs via a Michael addition of the enamine to the Knoevenagel adduct. Subsequent cyclization and dehydration yield the final 1,4-dihydropyridine.

The Enamine Pathway

Alternatively, the reaction can initiate with the formation of the enamine from one equivalent of the β-ketoester and ammonia. This enamine can then act as the nucleophile in a Knoevenagel-type condensation with the aldehyde, which is followed by a Michael addition of the second equivalent of the β-ketoester. Intramolecular cyclization and dehydration then lead to the dihydropyridine product. Mass spectrometry monitoring has provided evidence for both pathways operating concurrently.[3]

Quantitative Analysis of Reaction Parameters

The efficiency of the Hantzsch synthesis is highly dependent on the reaction conditions. The classical method often suffers from long reaction times and modest yields.[3] Modern synthetic modifications, including the use of various catalysts and energy sources, have significantly improved the synthesis of dihydropyridines.

Influence of Catalysts

A wide array of catalysts have been employed to enhance the rate and yield of the Hantzsch reaction. These can be broadly categorized as Lewis acids, Brønsted acids, and heterogeneous catalysts.

| Catalyst Type | Example Catalyst | Substrate (Aldehyde) | Solvent | Time | Yield (%) | Reference |

| Brønsted Acid | p-Toluenesulfonic acid (PTSA) | Benzaldehyde | Aqueous (SDS, 0.1M) | - | 96 | [3] |

| Lewis Acid | Yb(OTf)₃ | Benzaldehyde | - | - | High | [5] |

| Lewis Acid | AlCl₃@ZnO NPs | 4-Chlorobenzaldehyde | Solvent-free | - | 94 | [6] |

| Heterogeneous | Montmorillonite K-10 | Various aryl aldehydes | Solvent-free | - | High | [7] |

| Heterogeneous | Fe₃O₄@Phen@Cu | Various aryl aldehydes | Water | 15-30 min | 85-95 | [8] |

| Organocatalyst | Phenylboronic acid | Benzaldehyde | Ethanol (reflux) | < 5 hours | ~85 | [9][10] |

| Organocatalyst | BINOL-phosphoric acid | Various aromatic aldehydes | - | - | 80-94 | [11] |

| Nanocatalyst | Ceric Ammonium Nitrate (CAN) | 5-Bromothiophene-2-carboxyaldehyde | Solvent-free | 1-2.5 h | High | [5] |

Impact of Energy Sources

The application of non-conventional energy sources has revolutionized the Hantzsch synthesis, dramatically reducing reaction times and often improving yields.

| Energy Source | Catalyst | Solvent | Time | Yield (%) | Reference |

| Microwave Irradiation | Ammonium formate | Solvent-free | 1-3 min | Good | [12] |

| Microwave Irradiation | None | Solvent-free | 3-8 min | 81-97 | [13] |

| Microwave Irradiation | Bentonite clay | Solvent-free | 10 min | 47-100 | [14] |

| Ultrasonic Irradiation | p-Toluenesulfonic acid (PTSA) | Aqueous micelles | - | >90 | [3] |

| Visible Light | Potassium persulfate | Aqueous micellar medium | Short | ~100 | [15] |

| Infrared Irradiation | None | Water-based biphasic | 0.7-2.5 h | 70-97 | [16] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of key dihydropyridine compounds using various iterations of the Hantzsch reaction.

Classical Synthesis of Nifedipine

This protocol outlines the traditional Hantzsch synthesis of Nifedipine, a widely used calcium channel blocker.

Materials:

-

2-Nitrobenzaldehyde

-

Methyl acetoacetate

-

Concentrated aqueous ammonia (35% in water)

-

Methanol

-

Deuterated chloroform (for NMR)

-

HPLC-grade methanol

-

Water

Equipment:

-

50 mL round-bottom flask

-

Condenser

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Apparatus for suction filtration

-

Apparatus for recrystallization

-

Melting point apparatus

-

IR and NMR spectrometers

-

HPLC system

Procedure:

-

In a 50 mL round-bottom flask, combine 2.27 g of 2-nitrobenzaldehyde (15.0 mmol), 4.0 mL of methyl acetoacetate (37.1 mmol), 4.0 mL of methanol, and 1.6 mL of concentrated ammonia (35% in water, 35 mmol).

-

Fit the flask with a condenser and heat the mixture to reflux for 3.5 hours with magnetic stirring.

-

After the reflux period, allow the mixture to cool to room temperature. If necessary, use an ice-water bath to induce precipitation.

-

Collect the resulting precipitate by suction filtration.

-

Wash the filter cake with 10 mL of water followed by 5 mL of cold methanol.

-

Recrystallize the crude product from methanol.

-

Dry the purified product and determine the yield and melting point.

-

Characterize the final product using IR, ¹H NMR, ¹³C NMR, and HPLC.

Microwave-Assisted Solvent-Free Synthesis of Dihydropyridines

This protocol describes a green chemistry approach to the Hantzsch synthesis, utilizing microwave irradiation and solvent-free conditions.[12]

Materials:

-

Aldehyde (1.0 molar equivalent)

-

Ammonium formate (1.3 molar equivalent)

-

Ethyl acetoacetate (2.2 molar equivalent)

-

Crushed ice

-

Ethanol (for work-up)

Equipment:

-

Microwave oven (e.g., 2450 MHz, 300 W)

-

Open glass vessel (e.g., beaker or flask)

-

CaCl₂ drying tube

-

Magnetic stirrer

Procedure:

-

In an open glass vessel, combine the aldehyde, ammonium formate, and ethyl acetoacetate.

-

Place a magnetic stir bar in the vessel and fit it with a CaCl₂ drying tube.

-

Irradiate the mixture in a microwave oven for the specified time (typically 1-3 minutes), often in short intervals with intermittent cooling.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add crushed ice to the mixture to precipitate the product. For gummy products, a small amount of ethanol can be added before the ice.

-

Collect the solid product by filtration, wash with cold water, and dry.

Synthesis of Amlodipine

Amlodipine, an unsymmetrical dihydropyridine, can be synthesized via a modified Hantzsch reaction.[2][14]

Procedure Outline: The synthesis of amlodipine involves a Hantzsch reaction between 2-chlorobenzaldehyde, methyl aminocrotonate, and a pyrrole-protected amino-β-ketoester.[14][17] The pyrrole protecting group is subsequently removed to yield the primary amine of amlodipine.[17] The overall yield for this multi-step process is reported to be around 45%.[14]

Alternative Synthetic Routes

While the Hantzsch reaction is dominant, other methods for synthesizing dihydropyridines have been developed. Organocatalytic enantioselective syntheses have gained prominence for producing chiral DHPs. For instance, chiral phosphoric acids can catalyze the four-component Hantzsch reaction to yield polyhydroquinolines with excellent enantiomeric excess (87 to >99% ee).[11]

Conclusion

The Hantzsch reaction remains a cornerstone of heterocyclic chemistry, providing a versatile and adaptable platform for the synthesis of medicinally important dihydropyridines. A deep understanding of its underlying mechanistic pathways is crucial for optimizing reaction conditions and designing novel analogues. The evolution of the Hantzsch synthesis, from its classical form to modern catalytic and green chemistry protocols, highlights the ongoing drive for efficiency, sustainability, and precision in organic synthesis. This guide serves as a foundational resource for researchers and professionals in the field, offering both theoretical insights and practical methodologies for the construction of the dihydropyridine core.

References

- 1. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 2. nbinno.com [nbinno.com]

- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 4. scispace.com [scispace.com]

- 5. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04589C [pubs.rsc.org]

- 6. AlCl 3 @ZnO nanostructured material: an efficient green catalyst for the one-pot solvent-free synthesis of 1,4-dihydropyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04277D [pubs.rsc.org]

- 7. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enantioselective Organocatalytic Hantzsch Synthesis of Polyhydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. chinjmap.com [chinjmap.com]

- 15. bhu.ac.in [bhu.ac.in]

- 16. researchgate.net [researchgate.net]

- 17. DE60223003T2 - PROCESS FOR PREPARING AMLODIPIN - Google Patents [patents.google.com]

Unveiling the Reactive Landscape of Benzyl Pyridine-1(2H)-carboxylate: A Technical Guide

For Immediate Release

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core reactive sites of the Benzyl pyridine-1(2H)-carboxylate molecule, a significant scaffold in medicinal chemistry. By elucidating its electronic properties and reactivity, this document aims to provide a foundational understanding for its application in the synthesis of novel therapeutic agents. The following sections detail the molecule's key reactive centers, supported by computational data and established experimental protocols.

Introduction to this compound

This compound, a member of the N-alkoxycarbonyl-1,2-dihydropyridine class of compounds, serves as a versatile building block in organic synthesis. Its structure, featuring a dihydropyridine ring N-substituted with a benzyloxycarbonyl group, imparts a unique combination of stability and reactivity. Dihydropyridine derivatives are of significant interest in drug discovery, with many exhibiting a wide range of biological activities, including acting as calcium channel blockers.[1][2] Understanding the intrinsic reactivity of the this compound core is paramount for the rational design and development of new chemical entities.

Theoretical Prediction of Reactive Sites

To identify the key reactive sites on the this compound molecule, computational analyses, including Frontier Molecular Orbital (FMO) theory and Mulliken population analysis, provide valuable insights into its electronic landscape.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity towards electrophiles and nucleophiles, respectively. The energy and distribution of these orbitals indicate the most probable sites for chemical reactions.

Table 1: Predicted Frontier Molecular Orbital Properties

| Parameter | Predicted Value Range | Implication for Reactivity |

| HOMO Energy | -5.0 to -6.0 eV | Indicates susceptibility of the diene system to electrophilic attack. |

| LUMO Energy | -0.5 to -1.5 eV | Suggests the carbonyl carbon and imine-like bond are electrophilic centers. |

| HOMO-LUMO Gap | 4.0 to 5.0 eV | A moderate gap suggests a balance between kinetic stability and reactivity. |

Note: These values are estimations based on computational studies of similar molecular structures and should be confirmed by specific calculations for this compound.

Mulliken Population Analysis and Electrostatic Potential

Mulliken population analysis provides a method to estimate the partial atomic charges within a molecule, highlighting electron-rich (nucleophilic) and electron-deficient (electrophilic) centers. An electrostatic potential (ESP) map visually represents these charge distributions.

For this compound, the nitrogen atom of the dihydropyridine ring is expected to have a partial negative charge, making it a potential nucleophilic site. The carbon atoms of the diene system (C3, C4, C5, and C6) are also predicted to be electron-rich. In contrast, the carbonyl carbon of the carbamate group and the C2 carbon of the dihydropyridine ring are expected to carry a partial positive charge, rendering them electrophilic.

Table 2: Predicted Mulliken Charges on Key Atoms

| Atom | Predicted Partial Charge | Reactivity Implication |

| N1 (Pyridine Ring) | Negative | Nucleophilic center |

| C2 (Pyridine Ring) | Positive | Electrophilic center |

| C3, C4, C5, C6 (Diene) | Negative | Nucleophilic centers (especially C3 and C5) |

| C=O (Carbonyl Carbon) | Positive | Electrophilic center |

| O (Carbonyl Oxygen) | Negative | Nucleophilic center |

Note: These are qualitative predictions. Precise values require dedicated computational analysis.

Key Reactive Sites and Experimental Evidence

The theoretical predictions are well-supported by the known reactivity of N-alkoxycarbonyl-1,2-dihydropyridines in various organic reactions.

The Diene System: A Hub for Cycloaddition Reactions

The conjugated diene system within the 1,2-dihydropyridine ring is a prominent reactive site, readily participating in [4+2] cycloaddition reactions, such as the Diels-Alder reaction.[4][5][6] This reactivity underscores the nucleophilic character of the C3-C6 diene fragment.

Experimental Protocol: Microwave-Assisted Diels-Alder Reaction [4]

A representative protocol for the Diels-Alder reaction of a 1,2-dihydropyridine with a dienophile is as follows:

-

Reactant Preparation: In a microwave reaction vessel, the N-Cbz-1,2-dihydropyridine (1 equivalent) and the desired dienophile (e.g., N-phenylmaleimide, 1.2 equivalents) are dissolved in a suitable solvent such as acetonitrile (MeCN).

-

Microwave Irradiation: The reaction mixture is subjected to microwave irradiation at a controlled temperature (e.g., 150 °C) for a specified duration (e.g., 30 minutes).

-

Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the corresponding cycloadduct.

This protocol provides a general framework for exploring the cycloaddition chemistry of this compound.

The Nitrogen Atom: A Site for Alkylation and Acylation

The nitrogen atom within the dihydropyridine ring, while part of a carbamate linkage, retains some nucleophilic character and can be a site for further functionalization, such as alkylation or acylation, under specific conditions.

The Carbamate Group: A Site for Nucleophilic Attack

The electrophilic carbonyl carbon of the benzyloxycarbonyl group is susceptible to nucleophilic attack. This can lead to the cleavage of the N-Cbz protecting group or other transformations at this position.

Logical Workflow for Reactivity Analysis

The following diagram illustrates the logical workflow for identifying and confirming the reactive sites of this compound.

Caption: Logical workflow for the analysis of reactive sites.

Involvement in Signaling Pathways

While direct involvement of this compound in specific signaling pathways is not yet established, the broader class of dihydropyridines is well-known for its interaction with L-type calcium channels.[7][8][9] These channels are crucial for regulating intracellular calcium levels, which in turn modulate a vast array of cellular processes, including muscle contraction, neurotransmitter release, and gene expression. The structural similarity of the this compound core to known calcium channel modulators suggests its potential as a scaffold for developing novel drugs targeting these pathways.

The following diagram depicts a simplified representation of a signaling pathway involving L-type calcium channels, which could be a potential target for derivatives of this compound.

Caption: Simplified signaling pathway involving L-type calcium channels.

Conclusion

This compound possesses a rich and varied reactive landscape. The electron-rich diene system of the 1,2-dihydropyridine ring is a key site for electrophilic attack and cycloaddition reactions. The nitrogen atom and the carbonyl group of the carbamate moiety also represent important centers for nucleophilic and electrophilic interactions, respectively. This multifaceted reactivity, coupled with the established biological relevance of the dihydropyridine scaffold, positions this compound as a valuable tool for the synthesis of complex molecules with potential therapeutic applications. Further experimental and computational studies are warranted to fully exploit the synthetic potential of this versatile molecule in drug discovery and development.

References

- 1. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04589C [pubs.rsc.org]

- 2. Stork: [Molecular tools for the study of calcium channels: synthesis and evaluation of biological activity of new derivatives of 4-aryl-1,4-dihydropyridine groups] [storkapp.me]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. An enantioselective Diels–Alder reaction of 1,2-dihydropyridines with α-acyloxyacroleins catalyzed by a chiral primary ammonium salt - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Biological activity of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Long-acting dihydropyridine calcium antagonists. 6. Structure-activity relationships around 4-(2,3-dichlorophenyl)-3-(ethoxycarbonyl)-2-[(2-hydroxyethoxy)methyl]-5 -(methoxycarbonyl)-6-methyl-1,4-dihydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Long-acting dihydropyridine calcium antagonists. 3. Synthesis and structure-activity relationships for a series of 2-[(heterocyclylmethoxy)methyl] derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of Benzyl pyridine-1(2H)-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, Mass Spectrometry) and a detailed experimental protocol for the synthesis of Benzyl pyridine-1(2H)-carboxylate. This information is critical for researchers engaged in the synthesis, characterization, and application of novel pyridine-based compounds in medicinal chemistry and drug development.

Spectroscopic Data

Due to the limited availability of published spectroscopic data for the specific title compound, the following tables present a representative dataset compiled from the analysis of structurally analogous N-alkoxycarbonyl-1,2-dihydropyridine derivatives. These values serve as a reliable reference for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.30-7.40 | m | 5H | Phenyl-H |

| ~6.80-6.90 | m | 1H | H-6 |

| ~6.00-6.10 | m | 1H | H-3 |

| ~5.20-5.30 | m | 1H | H-4 |

| ~5.15 | s | 2H | Benzyl-CH₂ |

| ~4.80-4.90 | m | 1H | H-5 |

| ~4.40-4.50 | m | 2H | H-2 |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| ~154.0 | C=O (Carbamate) |

| ~136.0 | Phenyl C (quaternary) |

| ~128.5 | Phenyl CH |

| ~128.0 | Phenyl CH |

| ~127.8 | Phenyl CH |

| ~125.0 | C-6 |

| ~122.0 | C-4 |

| ~105.0 | C-3 |

| ~98.0 | C-5 |

| ~67.0 | Benzyl-CH₂ |

| ~45.0 | C-2 |

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1720 | Strong | C=O stretch (Carbamate) |

| ~1680 | Strong | C=C stretch (Dihydropyridine ring) |

| ~1600, ~1490, ~1450 | Medium | Aromatic C=C stretch |

| ~1230 | Strong | C-N stretch |

| ~1100 | Strong | C-O stretch |

| ~750, ~700 | Strong | Aromatic C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 215 | [M]⁺ |

| 108 | [M - C₇H₇O₂]⁺ (Loss of benzyl chloroformate fragment) |

| 91 | [C₇H₇]⁺ (Benzyl cation) |

| 79 | [C₅H₆N]⁺ (Dihydropyridinium cation) |

Experimental Protocol: Synthesis of this compound

The following protocol describes a general and effective method for the synthesis of N-alkoxycarbonyl-1,2-dihydropyridines, which can be specifically adapted for the preparation of this compound.

Materials:

-

Pyridine

-

Benzyl chloroformate

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

N-Activation of Pyridine: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyridine (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath. To this solution, add benzyl chloroformate (1.1 equivalents) dropwise while maintaining the temperature at 0 °C. Stir the reaction mixture at this temperature for 30 minutes.

-

Reduction: In a separate flask, prepare a solution of sodium borohydride (1.5 equivalents) in anhydrous methanol. Add this solution dropwise to the reaction mixture from step 1 at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers and wash with brine.

-

Purification: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure this compound.

Visualizations

The following diagrams illustrate the key experimental workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Caption: Logical workflow for spectroscopic characterization.

Methodological & Application

Application Notes and Protocols for the Synthesis of Benzyl pyridine-1(2H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of Benzyl pyridine-1(2H)-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The described methodology is based on the reductive N-acylation of pyridine. This application note includes a step-by-step procedure, a summary of reagents and expected product specifications, and visual diagrams to illustrate the experimental workflow and underlying chemical transformation. The protocol is intended to be a reliable guide for researchers in organic synthesis and medicinal chemistry.

Introduction

N-alkoxycarbonyl-1,2-dihydropyridines are versatile synthons in organic chemistry, serving as precursors for the synthesis of piperidines and other biologically active nitrogen-containing heterocycles.[1] this compound, in particular, is a valuable building block due to the benzyloxycarbonyl (Cbz) protecting group, which can be readily removed under standard hydrogenolysis conditions.[2] The synthesis of this and related dihydropyridines can be achieved through various methods, most notably the reduction of pyridinium salts followed by acylation.[3][4][5][6][7] A direct and efficient one-pot synthesis involves the reduction of pyridine with a hydride reagent in the presence of benzyl chloroformate.[8] This method allows for the simultaneous reduction and N-acylation to yield the desired 1,2-dihydropyridine derivative. Careful control of reaction conditions, such as temperature and solvent, is crucial to favor the formation of the 1,2-isomer over the 1,4-isomer.[8]

Experimental Protocol

Synthesis of this compound

This protocol details the synthesis of this compound via the reductive N-acylation of pyridine.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| Pyridine | Anhydrous | Sigma-Aldrich |

| Sodium borohydride (NaBH₄) | ≥98% | Sigma-Aldrich |

| Benzyl chloroformate (Cbz-Cl) | 95% | Alfa Aesar |

| Methanol (MeOH) | Anhydrous | Fisher Scientific |

| Dichloromethane (DCM) | ACS Grade | VWR |

| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | - |

| Brine (Saturated aq. NaCl) | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - |

| Silica Gel | 60 Å, 230-400 mesh | - |

| Ethyl Acetate | ACS Grade | - |

| Hexanes | ACS Grade | - |

Instrumentation:

-

Round-bottom flasks

-

Magnetic stirrer with stir bar

-

Dropping funnel

-

Low-temperature thermometer

-

Inert atmosphere setup (Nitrogen or Argon)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Flash chromatography system

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Mass Spectrometer (MS)

Procedure:

-

Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a low-temperature thermometer, and a nitrogen inlet, add pyridine (X.X g, XX mmol, 1.0 eq) and anhydrous methanol (100 mL).

-

Cooling: Cool the resulting solution to -70 °C using a dry ice/acetone bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (X.X g, XX mmol, X.X eq) portion-wise to the stirred solution, ensuring the temperature remains below -65 °C.

-

Addition of Acylating Agent: Once the sodium borohydride has been added, add a solution of benzyl chloroformate (X.X g, XX mmol, X.X eq) in anhydrous methanol (20 mL) dropwise via the dropping funnel over a period of 30 minutes. Maintain the reaction temperature at -70 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at -70 °C for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

-

Quenching: Once the reaction is complete, slowly add saturated aqueous sodium bicarbonate solution (50 mL) to quench the reaction. Allow the mixture to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a pale yellow oil.

Characterization Data (Expected):

| Analysis | Specification |

| Molecular Formula | C₁₃H₁₃NO₂ |

| Molecular Weight | 215.25 g/mol |

| Appearance | Pale yellow oil |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40-7.28 (m, 5H), 6.75 (d, J = 7.2 Hz, 1H), 6.05 (dt, J = 9.2, 1.6 Hz, 1H), 5.25 (s, 2H), 5.15 (dd, J = 9.2, 4.0 Hz, 1H), 4.95 (m, 1H). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 153.5, 136.2, 128.6, 128.2, 128.0, 126.4, 121.8, 106.5, 98.7, 67.8. |

| Mass Spectrometry (ESI) | m/z 216.0968 [M+H]⁺ |

| Boiling Point | 357.5±35.0 °C (Predicted)[9] |

| Density | 1.179±0.06 g/cm³ (Predicted)[9] |

| Storage Temperature | 2-8°C[9] |

Diagrams

Caption: Experimental workflow for the synthesis of this compound.

Caption: Reaction pathway for the reductive N-acylation of pyridine.

References

- 1. Modular synthesis of chiral 1,2-dihydropyridines via Mannich/Wittig/cycloisomerization sequence that internally reuses waste - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 3. Partial reduction of pyridinium salts as a versatile route to dihydropyridones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent developments in the chemistry of dihydropyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Reductive alkylation of pyridinium salts. Part 1. Synthesis of di-, tetra- and hexa-hydropyridine esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. pcliv.ac.uk [pcliv.ac.uk]

- 8. Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines - RSC Advances (RSC Publishing) DOI:10.1039/C6RA24823C [pubs.rsc.org]

- 9. This compound | 79328-85-1 [amp.chemicalbook.com]

Application of Benzyl Pyridine-1(2H)-carboxylate in Pharmaceutical Intermediate Synthesis

Application Note

Introduction

Benzyl pyridine-1(2H)-carboxylate, also known as 1-(Benzyloxycarbonyl)-1,2-dihydropyridine or N-Cbz-1,2-dihydropyridine, is a versatile heterocyclic building block increasingly utilized in the synthesis of complex pharmaceutical intermediates. Its unique structural features, including a protected dihydropyridine ring, make it an excellent precursor for the stereoselective synthesis of piperidine and pyridine-containing scaffolds, which are core components of numerous biologically active molecules and approved drugs. The benzyl carbamate protecting group offers stability under various reaction conditions and can be readily removed, providing a strategic advantage in multi-step synthetic routes. This application note details the synthesis of this compound and its application in the construction of key pharmaceutical intermediates, particularly through Diels-Alder reactions for the synthesis of alkaloid precursors.

Key Applications

The primary application of this compound in pharmaceutical synthesis lies in its role as a diene in [4+2] cycloaddition (Diels-Alder) reactions. This strategy allows for the rapid construction of bicyclic nitrogen-containing frameworks, which are challenging to synthesize by other means. These bicyclic adducts serve as valuable intermediates for a variety of alkaloids and other complex natural products with potential therapeutic properties.

Furthermore, the 1,2-dihydropyridine scaffold is a direct precursor to substituted piperidines, a privileged structure in medicinal chemistry found in drugs targeting a wide range of conditions, including neurological disorders, pain, and cancer. The controlled reduction or functionalization of the dihydropyridine ring allows for the introduction of diverse substituents with high stereocontrol, making it a valuable tool for drug discovery and development.

Data Presentation

Table 1: Synthesis of this compound

| Starting Materials | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pyridine | Sodium borohydride, Benzyl chloroformate | Methanol | -70 | - | 86-88 (analogous) | [1] |

Note: The yield is reported for the analogous N-carbomethoxy-1,2-dihydropyridine, suggesting a similar high yield for the benzyl derivative under optimized conditions.

Table 2: Application in Diels-Alder Reaction for Alkaloid Precursor Synthesis

| Diene | Dienophile | Reaction Type | Product | Yield (%) | Diastereomeric Ratio | Reference |

| N-alkoxycarbonyl-1,2-dihydropyridines | Methyl vinyl ketone | Uncatalyzed Diels-Alder | 7-endo isomer | High | ≥89% endo | [2] |

| N-alkoxycarbonyl-1,2-dihydropyridines | Styrene | Uncatalyzed Diels-Alder | 7-endo isomer | High | 51-96% exo | [2] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the established synthesis of N-alkoxycarbonyl-1,2-dihydropyridines.[1]

Materials:

-

Pyridine

-

Sodium borohydride (NaBH₄)

-

Benzyl chloroformate (Cbz-Cl)

-

Anhydrous Methanol (MeOH)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Low-temperature bath (e.g., dry ice/acetone)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve pyridine in anhydrous methanol.

-

Cool the solution to -70 °C using a low-temperature bath.

-

Slowly add sodium borohydride to the cooled solution while maintaining the temperature.

-

After the addition of sodium borohydride is complete, slowly add benzyl chloroformate dropwise to the reaction mixture.

-

Stir the reaction mixture at -70 °C for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Allow the mixture to warm to room temperature and partition between diethyl ether and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure product.

Protocol 2: Diels-Alder Reaction of this compound with a Dienophile

This protocol describes a general procedure for the uncatalyzed Diels-Alder reaction.[2]

Materials:

-

This compound

-

Dienophile (e.g., methyl vinyl ketone or styrene)

-

Anhydrous solvent (e.g., toluene or dichloromethane)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating is required)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound in the appropriate anhydrous solvent.

-

Add the dienophile to the solution. The molar ratio of diene to dienophile should be optimized for the specific reaction.

-

Stir the reaction mixture at room temperature or heat under reflux, depending on the reactivity of the dienophile. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude bicyclic adduct by flash column chromatography on silica gel to separate diastereomers and obtain the pure product(s).

-

Characterize the product(s) by spectroscopic methods (¹H NMR, ¹³C NMR, MS) to determine the structure and stereochemistry.

Mandatory Visualization

Caption: Synthetic pathway and application of this compound.

Caption: Experimental workflows for synthesis and Diels-Alder reaction.

References

Step-by-Step Guide for Cbz Protection of Pyridine Rings

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of the nitrogen atom in pyridine rings is a crucial step in many organic syntheses, enabling regioselective functionalization of the carbon atoms of the ring. The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines, and its application to pyridine offers a versatile strategy for the synthesis of complex heterocyclic compounds. This document provides a detailed guide to the Cbz protection of pyridine rings, including the formation of the N-Cbz-pyridinium salt, its subsequent reduction to a stable N-Cbz-1,2-dihydropyridine, and the final deprotection to regenerate the aromatic pyridine ring.

Overview of the Cbz Protection Strategy

The Cbz protection of a pyridine ring is not a direct attachment of the Cbz group to the nitrogen to form a stable, aromatic carbamate. Instead, it involves a two-step sequence:

-

Formation of an N-Benzyloxycarbonylpyridinium Salt: Pyridine reacts with benzyl chloroformate (Cbz-Cl) to form a highly reactive N-benzyloxycarbonylpyridinium salt. This salt is typically not isolated and is used in situ for the subsequent step. This reaction activates the pyridine ring, making it susceptible to nucleophilic attack.[1]

-

Reduction to an N-Cbz-dihydropyridine: The pyridinium salt is then reduced, most commonly with a hydride reagent such as sodium borohydride (NaBH₄), to yield a more stable N-benzyloxycarbonyl-dihydropyridine. The primary product of this reduction is the 1,2-dihydropyridine isomer, which is a versatile intermediate for further synthetic transformations.

This N-Cbz-1,2-dihydropyridine is the "protected" form of the pyridine ring, which can undergo various reactions before the pyridine ring is regenerated by deprotection.

Signaling Pathways and Experimental Workflows

The overall workflow for the Cbz protection and deprotection of pyridine rings can be visualized as follows: